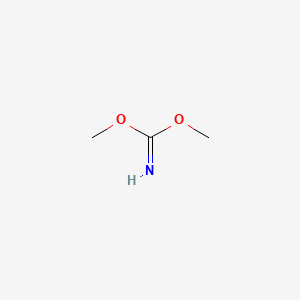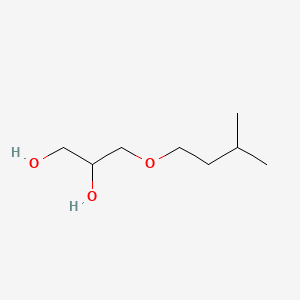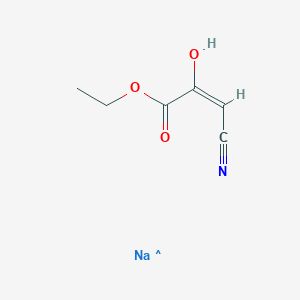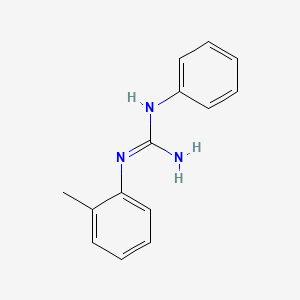
1-(2-Methylphenyl)-3-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Safety and Hazards
properties
CAS RN |
6268-14-0 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1-phenylguanidine |
InChI |
InChI=1S/C14H15N3/c1-11-7-5-6-10-13(11)17-14(15)16-12-8-3-2-4-9-12/h2-10H,1H3,(H3,15,16,17) |
InChI Key |
IKOWCCQMFQLCGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |
Other CAS RN |
6268-14-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



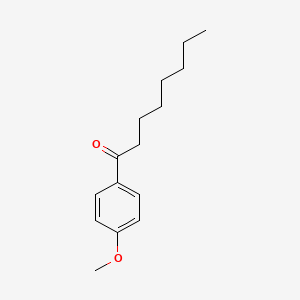
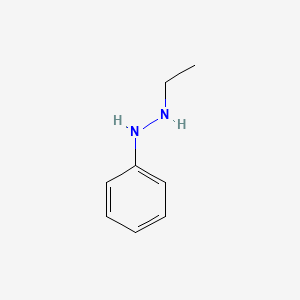
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)
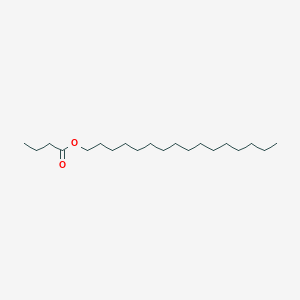
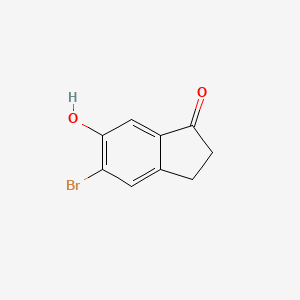
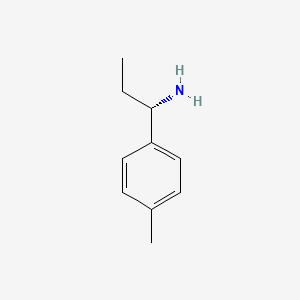
![3-[3-(3-Aminophenoxy)propoxy]aniline](/img/structure/B3192377.png)
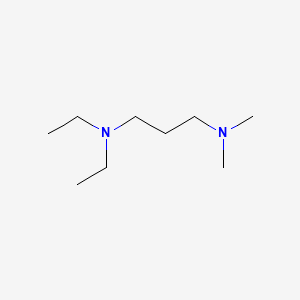
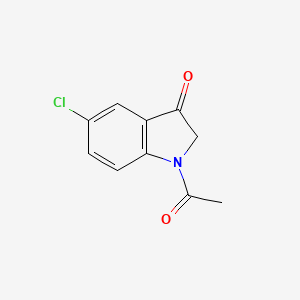
![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)
![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)
